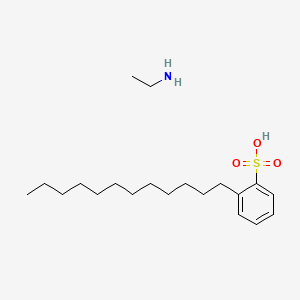

Ethylamine dodecylbenzenesulfonate

Description

Properties

CAS No. |

35465-66-8 |

|---|---|

Molecular Formula |

C20H37NO3S |

Molecular Weight |

371.6 g/mol |

IUPAC Name |

2-dodecylbenzenesulfonic acid;ethanamine |

InChI |

InChI=1S/C18H30O3S.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);2-3H2,1H3 |

InChI Key |

ZKEZLMBLGVVVBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dodecylbenzenesulfonate Analogues

Routes for the Synthesis of Dodecylbenzenesulfonic Acid

The primary industrial route to DBSA is the electrophilic aromatic substitution reaction of dodecylbenzene (B1670861), a type of linear alkylbenzene (LAB). chemicalbook.com This sulfonation process is critical as its efficiency and selectivity directly impact the quality of the final surfactant product.

The choice of sulfonating agent is pivotal to the success of the synthesis. While concentrated sulfuric acid can be used, more advanced and efficient reagents are common in modern industrial settings to achieve high yields and minimize side reactions. alfa-chemistry.com

Sulfur Trioxide (SO₃) : Gaseous sulfur trioxide, often diluted with dry air, is a highly effective sulfonating agent. researchgate.net This method is favored for its high reaction rate and for producing a high-purity acid with minimal by-products. alfa-chemistry.com The reaction is typically carried out in specialized reactors, such as falling film sulfonators, which allow for excellent heat and mass transfer. This precise control is necessary to manage the strongly exothermic nature of the reaction and prevent undesirable side reactions or product degradation. researchgate.netgoogle.com

Oleum (Fuming Sulfuric Acid) : This reagent, which is a solution of SO₃ in sulfuric acid, is also used for sulfonation. It is more reactive than concentrated sulfuric acid alone. chemicalbook.com

Chlorosulfonic Acid (ClSO₃H) : This agent reacts irreversibly and at a high rate, leading to high product yields. alfa-chemistry.com However, its use is less common due to its toxicity and the production of corrosive hydrogen chloride (HCl) gas as a by-product, which requires special handling and equipment. alfa-chemistry.com

Microreaction Systems : A significant advancement in sulfonation technology is the use of microreactors. google.comresearchgate.net These systems offer superior control over reaction parameters by providing a high surface-area-to-volume ratio. This allows for rapid mixing of reactants and efficient removal of reaction heat, preventing localized overheating. google.com The use of microreactors can significantly intensify the process, shorten reaction times, and improve the conversion rate of dodecylbenzene, with the mass fraction of DBSA in the product reaching up to 98%. google.comresearchgate.net

To maximize the yield of dodecylbenzenesulfonic acid and ensure high purity, several reaction parameters must be carefully optimized. The goal is to achieve a high content of the active sulfonic acid while minimizing residual unreacted starting materials (free oil) and by-products like sulfuric acid. researchgate.net

Key parameters for optimization include:

Molar Ratio of Reactants : The molar ratio of the sulfonating agent (e.g., SO₃) to dodecylbenzene is a critical factor. An optimal ratio ensures complete conversion of the alkylbenzene without using a large excess of the sulfonating agent, which would lead to higher levels of sulfuric acid in the product. researchgate.net

Reaction Temperature : Sulfonation is highly exothermic, and temperature control is crucial. google.com Temperatures are typically kept within a specific range (e.g., 50-60 °C) to prevent thermal decomposition and the formation of colored by-products. alfa-chemistry.comresearchgate.net

Reaction Time (Aging) : After the initial sulfonation, a holding period known as "aging" allows the reaction to proceed to completion. Optimizing the aging time is essential for maximizing the conversion to DBSA. researchgate.net In microreactor systems, this stage can be completed in less than an hour, a significant reduction compared to traditional industrial processes. researchgate.net

Flow Rates : In continuous systems like falling film or microreactors, the flow rates of the reactants determine the residence time and mixing efficiency, which directly influence the product quality. researchgate.netresearchgate.net

| Parameter | Optimized Value/Range | Impact on Synthesis |

|---|---|---|

| SO₃/Dodecylbenzene Molar Ratio | 1.1:1 to 1.27:1 | Ensures high conversion while minimizing excess acid |

| Sulfonation Temperature | ~52 °C | Prevents degradation and by-product formation |

| Residence Time | As low as 2.5 seconds | Demonstrates process intensification in microreactors |

| Aging Time | < 1 hour | Allows reaction completion for maximum yield |

Amine-Based Neutralization Pathways for Ethylamine (B1201723) Dodecylbenzenesulfonate Formation

Once high-purity dodecylbenzenesulfonic acid is synthesized, the final step is its conversion to a salt through neutralization. DBSA is a strong acid that readily reacts with bases. echemi.com To form ethylamine dodecylbenzenesulfonate, DBSA is neutralized with ethylamine.

The general reaction is an acid-base neutralization: C₁₂H₂₅C₆H₄SO₃H (DBSA) + CH₃CH₂NH₂ (Ethylamine) → [CH₃CH₂NH₃]⁺[C₁₂H₂₅C₆H₄SO₃]⁻ (this compound)

This reaction is analogous to the neutralization of DBSA with other bases like sodium hydroxide (B78521) to form sodium dodecylbenzenesulfonate (SDBS) or with other amines like triethanolamine (B1662121) (TEA) and isopropylamine. cir-safety.orgbris.ac.uk The process involves carefully adding the amine to the sulfonic acid under controlled temperature conditions to manage the exothermic heat of neutralization. The resulting product is an amine salt, where the proton from the sulfonic acid group has been transferred to the nitrogen atom of the amine. guidechem.comnoaa.gov The properties of the final salt, such as solubility and emulsifying power, are influenced by the nature of the amine used. bris.ac.uk

Characterization of Synthetic Intermediates and Final Product Purity

A suite of analytical techniques is employed to characterize the intermediate DBSA and the final dodecylbenzenesulfonate salt, ensuring the product meets quality specifications.

Spectroscopic Methods :

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the chemical structure by identifying characteristic functional groups. For DBSA, key peaks would correspond to the S=O and S-O bonds of the sulfonic acid group and the aromatic C-H bonds of the benzene (B151609) ring. chemicalbook.comrsc.org

UV-Vis Spectroscopy : This technique can be used to characterize the aromatic system within the molecule. chemicalbook.com

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of DBSA and its salts. cir-safety.org It can separate the main component from impurities such as unsulfonated dodecylbenzene (neutral oil) and isomers.

Titration Methods :

Two-Phase Titration : This classical method is widely used to quantify the concentration of anionic surfactants like dodecylbenzenesulfonate salts, determining the "active matter" content. google.comcir-safety.org

Other Techniques :

Energy-Dispersive X-ray (EDX) Spectroscopy : Can be used to confirm the elemental composition of the product, such as the presence of sulfur. chemicalbook.com

Karl Fischer Titration : This method is used specifically to determine the water content in the final product. cir-safety.org

| Technique | Purpose | Information Obtained |

|---|---|---|

| FTIR Spectroscopy | Structural Confirmation | Presence of sulfonic acid, aromatic rings, alkyl chains |

| HPLC | Purity and Composition Analysis | Quantification of active ingredient and impurities |

| Two-Phase Titration | Quantification of Active Matter | Percentage of anionic surfactant |

| Karl Fischer Titration | Moisture Content | Percentage of water in the sample |

Comparative Analysis of Synthetic Strategies for Dodecylbenzenesulfonate Salts

Different strategies for synthesizing dodecylbenzenesulfonate salts can be compared based on efficiency, cost, safety, and product quality.

Sulfonating Agent : The choice of sulfonating agent presents a major point of comparison.

SO₃ vs. Sulfuric Acid : SO₃ sulfonation is generally considered superior to using sulfuric acid because it is a smoother reaction with fewer side products, particularly dealkylation. alfa-chemistry.com

SO₃ vs. Chlorosulfonic Acid : While chlorosulfonic acid provides high yields, the generation of HCl poses significant corrosion and safety challenges, making SO₃ the preferred agent in many large-scale industrial applications. alfa-chemistry.com

Reactor Technology :

Batch vs. Continuous Flow : Continuous processes using falling film reactors or microreactors offer significant advantages over traditional batch reactors. researchgate.netresearchgate.net Continuous reactors provide better control over the highly exothermic reaction, leading to a more consistent product quality, higher yields, and enhanced safety. google.com Microreactors, in particular, represent a process intensification strategy that can dramatically reduce reaction and aging times. researchgate.net

Neutralizing Base : The final properties of the dodecylbenzenesulfonate surfactant are determined by the base used for neutralization.

Inorganic vs. Amine Bases : Neutralization with inorganic bases like NaOH or KOH yields simple metal salts (e.g., Sodium Dodecylbenzenesulfonate). cir-safety.org These are typically high-foaming solids or slurries. echemi.comresearchgate.net Neutralization with amines, such as ethylamine or triethanolamine, yields amine salts. cir-safety.org These salts are often liquids and can offer different solubility characteristics (e.g., better solubility in organic systems) and are used in specialized formulations like emulsifiers. bris.ac.uk For example, dodecylbenzenesulfonate salts of volatile amines like ammonia (B1221849) may have different application profiles compared to salts of less volatile amines like triethanolamine. orgsyn.org

Interfacial Science and Adsorption Phenomena of Dodecylbenzenesulfonate Systems

Investigations into Interfacial Tension and Surface Activity

Dodecylbenzenesulfonate salts are highly effective at reducing the surface tension of water and the interfacial tension between water and immiscible phases like oil. This surface activity is a direct result of the molecule's amphiphilic structure, which features a long, hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head group. This dual nature drives the molecules to accumulate at interfaces, disrupting the cohesive energy of the solvent molecules and lowering the tension.

The concentration of the dodecylbenzenesulfonate solute in an aqueous solution has a profound and predictable effect on interfacial properties. As the concentration of the surfactant increases, the surface tension of the solution decreases steadily. This is because more surfactant monomers become available to populate the air-water interface, leading to a more densely packed monolayer.

This trend continues until a specific concentration is reached, known as the Critical Micelle Concentration (CMC). At the CMC, the interface becomes saturated with surfactant molecules, and any further additions of the surfactant to the solution result in the self-assembly of these molecules into spherical or rod-like aggregates called micelles within the bulk liquid. semanticscholar.org Beyond the CMC, the surface tension remains relatively constant at its minimum value. semanticscholar.org For sodium dodecylbenzenesulfonate (SDBS) in the absence of additional salts, the CMC is approximately 2.9 mM. semanticscholar.org Studies on other dodecylbenzenesulfonate salts, such as cholinium dodecylbenzenesulfonate, also demonstrate this characteristic behavior of forming micelles and reducing surface tension, with a measured CMC of 2.4 mmol L–1. acs.org

The table below illustrates the typical relationship between surfactant concentration and surface tension for a dodecylbenzenesulfonate solution.

| Surfactant Concentration | Surface Tension (mN/m) | State of Surfactant |

| Below CMC | Decreasing | Monomers adsorbing at interface |

| At CMC | Minimum value reached | Interface saturated, micelles begin to form |

| Above CMC | Remains constant | Monomers in equilibrium with micelles |

This table represents a generalized trend. Actual values depend on specific conditions such as temperature, pH, and the specific counter-ion (e.g., sodium, ethylamine).

The addition of inorganic electrolytes, such as salts, significantly influences the surface activity of dodecylbenzenesulfonate solutions. Electrolytes lower both the surface tension and the CMC. semanticscholar.org The added salt ions, particularly the cations (counter-ions), screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules adsorbed at the interface. semanticscholar.org This shielding allows the surfactant molecules to pack more closely together, creating a denser and more effective interfacial film, which results in a greater reduction of surface tension. ntnu.no

The effectiveness of the electrolyte depends on the valence and nature of the cation. Divalent cations (like Ca²⁺ and Mg²⁺) are generally more effective at reducing surface tension and the CMC than monovalent cations (like Na⁺ and K⁺) at the same molar concentration. semanticscholar.orgmdpi.com This is due to the stronger ability of the divalent ions to neutralize and bridge the anionic head groups. mdpi.com Research has shown the order of effectiveness for various salts in lowering the surface tension of an SDBS solution to be CaCl₂ > NaCl > Na₂SO₄ > NaHCO₃ > Na₂CO₃ > AlCl₃. mdpi.com

Furthermore, the presence of electrolytes promotes the formation of micelles in the bulk solution by reducing the repulsion between the head groups, thus lowering the energy required for aggregation. semanticscholar.orgntnu.no This leads to a lower CMC value. For instance, the addition of salts like NaCl, CaCl₂, and Na₂SO₄ has been experimentally shown to reduce the CMC of SDBS solutions. mdpi.com

| Electrolyte Type | Effect on Dodecylbenzenesulfonate | Reason |

| Monovalent (e.g., NaCl) | Lowers CMC and surface tension. semanticscholar.orgnih.gov | Screens electrostatic repulsion between sulfonate head groups. semanticscholar.org |

| Divalent (e.g., CaCl₂) | More effective at lowering CMC and surface tension than monovalent salts. semanticscholar.orgmdpi.com | Stronger interaction with anionic surfactant, leading to closer packing at the interface. ntnu.nomdpi.com |

Adsorption Mechanisms at Diverse Interfaces

The adsorption of dodecylbenzenesulfonate molecules is a key process that occurs at various interfaces, not just at the boundary between air and a liquid. The nature of the interface—be it air-liquid or solid-liquid—dictates the orientation and packing of the surfactant molecules.

At the air-liquid (typically air-water) interface, dodecylbenzenesulfonate molecules orient themselves with their hydrophobic dodecylbenzene tails pointing towards the air and their hydrophilic sulfonate head groups remaining in the water phase. This arrangement is energetically favorable as it removes the hydrophobic part of the molecule from the aqueous environment.

The addition of electrolytes enhances the packing density of the surfactant molecules at this interface. ntnu.no In pure water, the area occupied by a single SDBS molecule is relatively large due to electrostatic repulsion. However, in the presence of electrolytes like sodium chloride, this area is significantly reduced. ntnu.no For example, one study found the molecular area of SDBS changed from 103 Ų/molecule in pure water to 68 Ų/molecule in a sodium chloride solution. ntnu.no The presence of divalent cations can reduce this area even further, to as low as 33-50 Ų/molecule, indicating a very tightly packed monolayer. ntnu.no The interaction between oppositely charged surfactants, such as dodecylammonium chloride and sodium dodecyl sulfate, can also lead to enhanced packing and stronger attractive interactions at the air-water interface. researchgate.net

Dodecylbenzenesulfonate also adsorbs onto the surfaces of solid materials suspended in a liquid, a phenomenon critical for applications in detergency, dispersion, and mineral processing. The mechanism of adsorption depends heavily on the nature of the solid surface.

On Hydrophobic Surfaces: For hydrophobic surfaces like certain polymers (e.g., polyvinyl chloride) or resins, the adsorption is driven by hydrophobic interactions between the surfactant's alkylbenzene tail and the surface. researchgate.net This can lead to a monolayer coverage where the hydrophobic tails are anchored to the surface, and the hydrophilic heads are oriented towards the aqueous phase. researchgate.net

On Hydrophilic/Charged Surfaces: On hydrophilic or charged surfaces like metal oxides or clays (B1170129) (e.g., montmorillonite), the interaction is more complex. researchgate.netnih.gov For positively charged surfaces, strong electrostatic attraction between the surface and the anionic sulfonate head group is a primary driving force. researchgate.net For negatively charged surfaces like montmorillonite (B579905), adsorption still occurs. It can be influenced by factors like the presence of counter-ions (which can act as bridges), pH (which can alter surface charge), and van der Waals forces. nih.govnih.gov Studies on montmorillonite show that SDBS can adsorb on both the external surface and within the interlayer spaces of the clay, with higher concentrations leading to greater adsorption. nih.gov

The adsorption capacity varies significantly with the adsorbent material. Macroporous polymer resins have shown high adsorption capacities for SDBS, in some cases reaching 345 mg/g. mdpi.com Activated carbon is also a highly effective adsorbent, with capacities reported between 260-470 mg/g, where the adsorption is primarily driven by dispersive interactions between the pollutant and the carbon surface. nih.gov

To quantify and understand the adsorption process, experimental data are often fitted to various kinetic and equilibrium models.

Adsorption Equilibrium Isotherms: These models describe the relationship between the amount of surfactant adsorbed on a solid surface and its equilibrium concentration in the solution at a constant temperature.

Langmuir Model: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. It is often suitable for describing adsorption where there are strong, specific interactions. The adsorption of SDBS onto certain modified polymer resins has been shown to fit the Langmuir model well. researchgate.net

Freundlich Model: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. It has been successfully applied to the adsorption of SDBS on other types of resins. researchgate.net

Adsorption Kinetics Models: These models describe the rate at which adsorption occurs.

Pseudo-Second-Order Model: This model is frequently used to describe the chemisorption process, where the rate-limiting step is a chemical reaction or interaction between the adsorbate and the adsorbent. The adsorption of SDBS onto montmorillonite clay has been found to be well-described by the pseudo-second-order kinetic model, suggesting that chemical adsorption plays a significant role. nih.gov The model also indicated that as the concentration of SDBS increased, the initial adsorption rate decreased. nih.gov

The table below summarizes the applicability of these models to dodecylbenzenesulfonate systems based on published research.

| Adsorption Model | Description | Applicability to Dodecylbenzenesulfonate Systems |

| Langmuir | Assumes monolayer adsorption on a homogeneous surface. | Found to be suitable for describing SDBS adsorption on HP2MGL polymer resin. researchgate.net |

| Freundlich | Empirical model for adsorption on heterogeneous surfaces. | Provided a good fit for SDBS adsorption on HP20 polymer resin. researchgate.net |

| Pseudo-Second-Order | Describes kinetics where the rate-limiting step is chemisorption. | Accurately simulated the adsorption of SDBS on montmorillonite surfaces. nih.gov |

Dynamics of Interfacial Layers and Rheological Properties

The dynamic behavior of interfacial layers formed by dodecylbenzenesulfonate surfactants is a critical aspect of their application in various industrial processes, including emulsification, foaming, and enhanced oil recovery. The rheological properties of these layers, which describe their response to deformation and flow, are intimately linked to the stability and performance of these systems.

Studies on sodium dodecylbenzenesulfonate (SDBS) have provided significant insights into the dilational surface rheology at the air-water interface. The dilational viscoelasticity, which measures the interface's resistance to expansion and compression, is a key parameter. Research has shown that the dilational viscoelastic properties of SDBS solutions are a non-monotonic function of sodium chloride (NaCl) concentration. uq.edu.au This indicates that the salt has competing effects on the viscoelastic moduli of the gas-liquid interface, which are dependent on the frequency of surface oscillation and the bulk concentration of the surfactant. uq.edu.au

The presence of electrolytes like NaCl tends to suppress the electrostatic repulsion between the hydrophilic head groups of the dodecylbenzenesulfonate molecules at the interface. uq.edu.au This allows for a more compact packing of the surfactant molecules, leading to a decrease in the critical micelle concentration (CMC) and a shift in the surfactant transition concentration, where the viscoelastic moduli reach their maximum values, towards lower bulk surfactant concentrations. uq.edu.au The maximum viscoelastic moduli at different NaCl concentrations are determined by the balance between enhanced adsorption and increased diffusion exchange between the bulk and the interface. uq.edu.au

The interaction of dodecylbenzenesulfonate with polymers can also significantly influence the rheological properties of the bulk solution. For instance, the addition of SDBS to hydrophobically associating polymer (HAP) solutions has been shown to enhance shear thickening in the entangled semi-dilute regime. researchgate.net This is attributed to the association of SDBS with the hydrophobic groups of the polymer, forming microdomains that strengthen the structure viscosity of the polymer solutions. researchgate.net At low concentrations, SDBS can cross-link the hydrophobic groups of the polymer, while at higher concentrations, it can disrupt these associated structures. researchgate.net

The table below summarizes the effect of Sodium Dodecyl Benzene (B151609) Sulfonate (SDBS) on the rheological behavior of specific-modified hydrophobically associating polymer (HAP) aqueous solutions.

| HAP Regime | Effect of SDBS Addition | Observed Rheological Behavior |

| Dilute | Formation of microdomains | Increased structure viscosity |

| Unentangled Semi-dilute | Balance between inter- and intrachain liaisons | Pseudo-plastic (shear thinning) |

| Entangled Semi-dilute | Enhanced intermolecular associations | Enhanced shear thickening |

Role of Intermolecular Interactions in Adsorption Processes

The adsorption of dodecylbenzenesulfonate molecules at interfaces is governed by a complex interplay of intermolecular interactions, including hydrophobic, electrostatic, and van der Waals forces. These interactions dictate the orientation and packing of the surfactant molecules, thereby influencing the properties of the interfacial layer.

Hydrophobic interactions are the primary driving force for the adsorption of dodecylbenzenesulfonate from an aqueous solution onto a less polar surface or the air-water interface. The hydrophobic dodecylbenzene tail of the surfactant molecule seeks to minimize its contact with water, leading to its accumulation at the interface. Studies on the adsorption of SDBS on carbon black particles have confirmed that hydrophobic interactions are the main contributor to the strong adsorption process. nih.gov

The addition of inorganic salts like NaCl can significantly enhance the adsorption of SDBS. nih.gov This is attributed to the "salting-out" effect, where the salt ions increase the hydrophobic effect, and the cations screen the electrostatic repulsion between the anionic head groups, allowing for a denser packing of the surfactant molecules at the interface. uq.edu.au

Molecular dynamics simulations have provided further insights into the intermolecular interactions within dodecylbenzenesulfonate micelles. nih.govnih.gov These studies show that the nature of the solubilized species (e.g., benzene versus dodecane) can significantly affect the micelle structure and interfacial properties. nih.govnih.gov For instance, benzene molecules can move freely within the micelle and increase the area per head group at the interface, while dodecane (B42187) is confined to the core, resulting in a smaller surface area per head group. nih.gov This highlights the importance of specific intermolecular interactions between the surfactant and other molecules in the system.

The table below outlines the key intermolecular interactions involved in the adsorption of dodecylbenzenesulfonate and their primary effects.

| Interaction Type | Description | Primary Effect on Adsorption |

| Hydrophobic Interaction | The tendency of the nonpolar dodecylbenzene tail to avoid contact with water. | Primary driving force for surfactant accumulation at interfaces. |

| Electrostatic Interaction | Repulsion between anionic sulfonate head groups and attraction/repulsion with charged surfaces and counterions. | Influences packing density at the interface; can be modulated by pH and electrolytes. |

| van der Waals Forces | Weak, short-range attractive forces between molecules. | Contribute to the overall cohesion and stability of the adsorbed layer. |

| Ion-Dipole Interaction | Attraction between the ionic head group and polar water molecules. | Influences the hydration of the head group and its orientation at the interface. |

Self Assembly and Supramolecular Architectures of Dodecylbenzenesulfonate Amphiphiles

Micellization Behavior in Aqueous and Mixed Solvent Systems

Dodecylbenzenesulfonate is an anionic surfactant characterized by a hydrophilic sulfonate head group and a hydrophobic dodecylbenzene (B1670861) tail. In aqueous solutions, these molecules exist as individual monomers at low concentrations. However, as the concentration increases to a certain threshold, the hydrophobic tails aggregate to minimize their contact with water, leading to the spontaneous formation of supramolecular structures known as micelles. beloit.edu In these aggregates, the hydrophobic tails form the core, while the hydrophilic heads are exposed to the aqueous environment. researchgate.net This process, known as micellization, is a dynamic equilibrium between monomers and micelles.

The presence of organic solvents, such as n-butanol, in the aqueous system can influence the micellization process. These co-solvents can affect the critical micelle concentration and the thermodynamics of micelle formation. dntb.gov.ua Furthermore, the aggregation of surfactants like dodecylbenzenesulfonate can also occur in non-polar hydrocarbon solvents, leading to the formation of reverse micelles where the hydrophilic head groups form the core. nih.gov

Determination of Critical Micelle Concentration (CMC) and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. beloit.edu Above the CMC, physical properties of the solution, such as surface tension, conductivity, and light scattering, exhibit a distinct change in their concentration dependence. These changes are utilized in various experimental techniques to determine the CMC. For instance, the CMC of sodium dodecylbenzenesulfonate (SDBS) has been determined to be approximately 0.0016 M through methods monitoring changes in absorbance. beloit.edu

The critical micelle concentration of ionic surfactants like dodecylbenzenesulfonate typically exhibits a U-shaped dependence on temperature. Initially, the CMC decreases as the temperature rises, reaching a minimum before increasing with a further increase in temperature. researchgate.netscispace.com This behavior is a result of two opposing effects of temperature on the micellization process. Firstly, the dehydration of the hydrophilic head group with increasing temperature favors micellization, leading to a lower CMC. Secondly, the disruption of the structured water molecules around the hydrophobic tail at higher temperatures disfavors micellization, causing the CMC to increase. researchgate.net For sodium dodecylbenzenesulfonate, studies have shown this characteristic U-shaped curve with a minimum CMC observed around 25 °C. researchgate.neteiu.edu

Table 1: Critical Micelle Concentration of Sodium Dodecylbenzenesulfonate at Various Temperatures

| Temperature (°C) | CMC (M) |

| 15 | 0.00163 |

| 19.1 | 0.00148 |

| 25 | 0.00152 |

| 41.6 | 0.00173 |

Data sourced from a study on sodium dodecylbenzenesulfonate-water-electrolyte interactions. eiu.edu

The addition of inorganic salts to a solution of an ionic surfactant like dodecylbenzenesulfonate generally leads to a decrease in the critical micelle concentration. mdpi.com The added electrolytes reduce the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby facilitating their aggregation at a lower concentration. mdpi.com The magnitude of this effect depends on the nature and concentration of the salt. For sodium dodecylbenzenesulfonate, the addition of salts like sodium chloride (NaCl) and sodium nitrate (B79036) (NaNO₃) has been shown to effectively lower the CMC. eiu.edu The reduction in CMC is also influenced by the valency of the counterions, with divalent cations like Ca²⁺ having a more pronounced effect than monovalent cations like Na⁺ at similar concentrations. mdpi.com The addition of an inorganic salt can reduce the CMC of SDBS by about 50%. mdpi.com

Table 2: Effect of Inorganic Salt Additives on the CMC of Sodium Dodecylbenzenesulfonate

| Additive | Concentration of Additive | Resulting CMC of SDBS |

| 0.7% NaCl | 0.7% | Leads to a significant reduction |

| 0.5% CaCl₂ | 0.5% | Leads to a significant reduction |

| 0.5% Na₂SO₄ | 0.5% | Leads to a significant reduction |

Data indicates the trend of CMC reduction with the addition of different inorganic salts. mdpi.com

Micelle Structure and Aggregation Phenomena

The structure of dodecylbenzenesulfonate micelles is not static and can be influenced by various factors, including surfactant concentration, temperature, and the presence of additives. While often depicted as spherical, these micelles can transition to other shapes, such as ellipsoidal or rod-like structures, at concentrations well above the CMC. researchgate.net

The aggregation number (N) is a key parameter that defines the structure of a micelle, representing the average number of surfactant molecules that constitute a single micelle. This number can be determined experimentally using techniques such as fluorescence quenching. nih.gov The aggregation number is not constant and can vary with changes in surfactant concentration, temperature, and ionic strength. bohrium.com For dodecylbenzenesulfonate micelles, the aggregation number can be influenced by the presence of solubilized hydrocarbons. For example, the solubilization of benzene (B151609) can lead to a lower aggregation number compared to the solubilization of dodecane (B42187), as the benzene molecules occupy space at the micelle interface, affecting the packing of the surfactant monomers. mdpi.com

Table 3: Aggregation Number of Dodecylbenzenesulfonate Micelles in the Presence of Hydrocarbon Solutes

| System | Aggregation Number (N) | Area per Head Group (Ų) |

| DBS/Dodecane | Higher | 111.7 |

| DBS/Benzene | Lower | 208.5 |

This table illustrates the effect of different hydrocarbon solutes on the aggregation number and the area per head group of dodecylbenzenesulfonate micelles. mdpi.com

Examination of Micelle Equilibrium Structures (e.g., Area Per Head Group)

The equilibrium structure of micelles formed by dodecylbenzenesulfonate (DBS) anions is a dynamic balance between the hydrophobic attraction of the dodecyl chains, which drives aggregation, and the electrostatic repulsion between the sulfonate head groups, which opposes it. A key parameter describing this balance at the micelle-water interface is the average area occupied by each head group (A).

Molecular dynamics simulations and experimental studies on DBS micelles have shown that the area per head group is not a fixed value but is significantly influenced by the nature of the molecules solubilized within the micelle. acs.orgnih.gov For instance, when a nonpolar solute like dodecane is solubilized, it resides in the hydrophobic core of the micelle. This has a relatively small effect on the packing of the head groups. In contrast, when an aromatic solute like benzene is solubilized, it tends to locate in the palisade layer, between the hydrophobic tails and the hydrophilic head groups. acs.orgnih.gov This insertion of benzene molecules at the interface pushes the DBS head groups further apart, resulting in a significantly larger area per head group. acs.orgnih.gov This leads to a less compact, more loosely packed micelle. acs.org

A comparison of the equilibrium structures of DBS micelles saturated with dodecane versus benzene highlights this effect. acs.orgnih.gov

Table 1: Comparison of Equilibrium Structure Parameters for Dodecylbenzenesulfonate (DBS) Micelles with Different Solutes

| Parameter | DBS/Dodecane Micelle | DBS/Benzene Micelle |

|---|---|---|

| Area per Head Group (A) | 111.7 Ų | 208.5 Ų |

| Micelle Volume (Vmic) | 113 nm³ | 221 nm³ |

Data sourced from molecular dynamics simulations of dodecylbenzenesulfonate micelles. acs.orgnih.gov

The nature of the counterion is also a critical factor. The ethylammonium (B1618946) cation (CH₃CH₂NH₃⁺) is larger and less strongly hydrated than the sodium cation (Na⁺). This would likely lead to a weaker binding to the sulfonate head groups at the micelle surface. The increased steric bulk of the ethylammonium ion, compared to the sodium ion, would further hinder close packing of the head groups. Consequently, it is hypothesized that ethylamine (B1201723) dodecylbenzenesulfonate would exhibit a larger area per head group and a lower aggregation number compared to sodium dodecylbenzenesulfonate under similar conditions.

Solubilization Characteristics within Micellar Systems

The primary function of micelles in many applications is their ability to solubilize poorly water-soluble substances within their core or palisade layer. The efficiency of this process is described by parameters such as the Molar Solubilization Ratio (MSR), which is the number of moles of solute solubilized per mole of surfactant in the micelles.

The location of the solubilized molecule within the micelle is crucial and depends on its polarity. nih.gov

Nonpolar aliphatic compounds , such as dodecane, are primarily solubilized in the hydrophobic core of the micelle. acs.org

Aromatic hydrocarbons , like benzene, tend to be localized in the palisade layer, the region between the core and the hydrophilic head groups. acs.orgnih.gov

Polar compounds and amphiphilic molecules , such as short-chain alcohols, are often adsorbed at the micelle-water interface, with their polar groups oriented towards the aqueous phase. researchgate.net

Table 2: Solubilization Properties of Dodecylbenzenesulfonate (DBS) Micelles

| Solute | Primary Solubilization Locus | Molar Solubilization Ratio (MSR) (moles solute/moles surfactant) |

|---|---|---|

| Benzene | Palisade Layer | Data suggests high solubility nih.gov |

| Dodecane | Micellar Core | Data suggests confinement in the core nih.gov |

MSR values are highly condition-dependent. The table reflects qualitative findings from the literature. nih.govnih.gov

For ethylamine dodecylbenzenesulfonate, the anticipated larger and looser micellar structure could potentially enhance its solubilization capacity, particularly for bulky hydrophobic molecules, compared to its sodium counterpart. The less compact palisade layer might offer more space for solutes that prefer this region.

Interactions with Other Amphiphilic Species and Mixed Micelle Formation

In many practical applications, surfactants are used as mixtures rather than as single components. The mixing of different amphiphiles can lead to synergistic interactions, resulting in mixed micelles with properties superior to those of the individual components. researchgate.net These interactions are particularly pronounced in mixtures of anionic and cationic surfactants due to the strong electrostatic attraction between their oppositely charged head groups.

The interaction between sodium dodecylbenzenesulfonate (SDBS), an anionic surfactant, and various other amphiphiles has been studied. When mixed with non-ionic surfactants like Tween 80, SDBS shows non-ideal mixing behavior, with the critical micelle concentration (CMC) of the mixture being lower than that of the individual components. rdd.edu.iq This indicates a favorable interaction between the two types of surfactant molecules in the micelle. rdd.edu.iq

The strength of the interaction in a mixed micellar system can be quantified by the interaction parameter, β. A negative value of β indicates synergy, meaning the interaction between the different surfactant molecules is more favorable than the interaction between molecules of the same surfactant. nih.gov

Table 3: Micellar Properties of Mixed Surfactant Systems Involving Sodium Dodecylbenzenesulfonate (SDBS)

| Mixed System | Mole Fraction of SDBS (α₂) | Experimental CMC (mM) | Interaction Parameter (β) |

|---|---|---|---|

| SDBS / Tween 80 | 0.2 | 0.021 | -4.41 |

| SDBS / Tween 80 | 0.4 | 0.038 | -4.56 |

| SDBS / Tween 80 | 0.6 | 0.071 | -4.26 |

| SDBS / Tween 80 | 0.8 | 0.158 | -3.07 |

Data for SDBS / Tween 80 system at 293 K. rdd.edu.iq

The spontaneity of the mixed micellization process is determined by the Gibbs free energy of micellization (ΔG°m). Negative values indicate a spontaneous process. nih.govconicet.gov.ar For mixed systems, the negative values of ΔG°m confirm that the formation of mixed micelles is thermodynamically favorable. nih.gov

In a hypothetical mixture involving this compound, the presence of the ethylammonium counterion could influence the interactions. When mixed with a cationic surfactant, the ethylammonium ion would be a co-ion to the cationic surfactant's counterion, potentially influencing the thermodynamics of mixing. In mixtures with non-ionic or other anionic surfactants, the larger size and different hydration of the ethylammonium ion compared to the sodium ion would likely alter the packing geometry and interaction parameters within the mixed micelle.

Advanced Applications in Chemical and Materials Systems

Enhanced Oil Recovery (EOR) Research

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. nih.gov Chemical EOR, in particular, relies on injecting substances that alter the physical and chemical properties of the reservoir fluids and rock to mobilize trapped oil. Surfactants are a cornerstone of chemical EOR due to their ability to significantly reduce the interfacial tension between oil and water and to alter the wettability of the reservoir rock. nih.gov

While specific studies on ethylamine (B1201723) dodecylbenzenesulfonate for EOR are not widely documented, the performance of analogous anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) provides a framework for its potential mechanisms.

The primary mechanism by which surfactants enhance oil recovery is the reduction of interfacial tension (IFT) between the trapped oil and the injection fluid (water). High IFT creates significant capillary forces that trap oil droplets within the porous rock structure. By drastically lowering this IFT, surfactants reduce these capillary forces, allowing the oil to be mobilized and displaced by the floodwater. Anionic surfactants, such as the salts of dodecylbenzenesulfonic acid, are effective at reducing IFT. nih.gov The surfactant molecules align themselves at the oil-water interface, with the hydrophobic dodecylbenzene (B1670861) tail penetrating the oil phase and the hydrophilic sulfonate head remaining in the aqueous phase, thereby lowering the interfacial energy.

Wettability describes the preference of a solid surface to be in contact with one fluid rather than another. In oil reservoirs, rocks can be either water-wet or oil-wet. In oil-wet reservoirs, oil adheres strongly to the rock surface, making it difficult to displace with water. Surfactants can adsorb onto the rock surface and alter its wettability from oil-wet to more water-wet. This change weakens the adhesion of oil to the rock, facilitating its release and improving the sweeping efficiency of the waterflood. The anionic nature of the dodecylbenzenesulfonate head group is crucial for this process, as it interacts with the mineral surfaces of the reservoir rock.

In many EOR applications, surfactants are used in combination with polymers in what is known as surfactant-polymer (SP) flooding. While surfactants reduce IFT and alter wettability, polymers are added to the injection water to increase its viscosity. This increased viscosity improves the mobility ratio between the injection fluid and the oil, preventing the less viscous water from "fingering" through the more viscous oil, thus ensuring a more stable and efficient displacement front. A successful SP formulation requires careful selection of a surfactant and polymer that are compatible and effective under harsh reservoir conditions of high temperature and salinity. The performance of an amine salt like ethylamine dodecylbenzenesulfonate in such a system would depend on its stability and synergistic interaction with the chosen polymer.

The evaluation of any new surfactant for EOR, including this compound, would necessitate a combination of laboratory experiments and reservoir simulation. Core flooding experiments, where the surfactant solution is injected into a core sample of reservoir rock, are essential to measure oil recovery factors, IFT reduction, and wettability changes under controlled conditions. The data from these experiments are then used to develop and validate numerical reservoir models. These simulations can then predict the performance of the surfactant at a field scale, helping to optimize injection strategies and forecast the economic viability of the EOR project.

Role in Nanomaterial Synthesis and Advanced Materials Engineering

The self-assembling properties of surfactants are not only useful in EOR but also play a critical role in the bottom-up synthesis of advanced materials with controlled structures at the nanoscale.

Mesoporous materials, particularly mesoporous silica (B1680970), are materials characterized by a network of uniform pores with diameters in the range of 2 to 50 nanometers. These materials have vast surface areas and pore volumes, making them valuable in catalysis, separation, and drug delivery. acs.orgnih.gov The synthesis of these materials often relies on a templating approach, where surfactant molecules self-assemble into micelles or liquid-crystalline phases in a solution containing silica precursors.

In this process, surfactants act as structure-directing agents (SDAs). The silica precursors (like tetraethyl orthosilicate, TEOS) hydrolyze and condense around the surfactant assemblies, forming a solid silica framework that is a negative replica of the template. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, leaves behind the porous silica structure.

Amine-functionalized surfactants or the use of amines as co-structure-directing agents (CSDAs) are known to influence the resulting structure. nih.govbohrium.comnih.gov An amine-containing compound like this compound could theoretically serve as an SDA. The dodecylbenzenesulfonate portion would act as the primary templating surfactant, while the ethylamine cation could interact with the forming silica network, potentially influencing pore size, morphology, and the incorporation of functional groups. This approach allows for the synthesis of functionalized mesoporous materials in a one-pot method. nih.govnih.gov

Utilization as Dopants and Templates in Polymer and Nanocomposite Synthesis

This compound plays a crucial role as both a dopant and a template in the synthesis of conducting polymers, such as polyaniline (PANI), and in the formation of nanocomposites. The dodecylbenzenesulfonate anion can act as a dopant, imparting electrical conductivity to the polymer backbone. For instance, in the chemical oxidative polymerization of aniline, the sulfonic acid group of the dodecylbenzenesulfonate protonates the imine nitrogen atoms in the polyaniline chain, leading to the formation of the conductive emeraldine (B8112657) salt form of PANI. nih.govmdpi.com

Simultaneously, the surfactant nature of this compound allows it to act as a template, guiding the morphology of the resulting polymer or nanocomposite. The long hydrophobic dodecyl chains can form micelles or other aggregated structures in the reaction medium. These structures then serve as soft templates around which the polymerization occurs, leading to the formation of specific nanostructures like nanofibers, nanotubes, or nanospheres. nih.gov The ethylamine counter-ion can also influence the packing and properties of the resulting doped polymer.

The use of dodecylbenzenesulfonic acid (DBSA), a closely related compound, in the synthesis of polyaniline illustrates this dual role. When DBSA is used, it not only dopes the polyaniline but also improves its processability by making it soluble in common organic solvents. nih.gov This is a direct result of the surfactant properties of the dopant. While specific studies on this compound are less common, the principles derived from DBSA-doped systems are directly applicable.

Influence on Morphology, Stability, and Functional Properties of Nanostructures

The templating effect of this compound has a profound influence on the morphology, stability, and functional properties of the nanostructures it helps create. The size and shape of the micelles or aggregates formed by the surfactant in the synthesis medium directly dictate the dimensions and morphology of the resulting polymer nanostructures. For example, the formation of rod-like micelles can lead to the synthesis of polymer nanofibers, which can exhibit enhanced electrical conductivity and mechanical properties compared to bulk materials. nih.gov

The stability of these nanostructures is also enhanced by the presence of the dodecylbenzenesulfonate molecules. The long alkyl chains can interdigitate and create a stabilized interface between the polymer and the surrounding medium, preventing aggregation and improving the long-term stability of the nanostructured material.

The functional properties, particularly the electrical conductivity, are directly linked to the doping efficiency and the ordered arrangement of the polymer chains. The use of a surfactant dopant like this compound can lead to a more ordered polymer morphology, which facilitates charge transport along and between the polymer chains, resulting in higher conductivity. Research on polyaniline doped with DBSA has shown that the morphology, such as the presence of needle-like particles, is directly correlated with higher conductivity. nih.gov

Integration into Coatings and Surface Modification Strategies

The properties of this compound make it a valuable component in the formulation of advanced coatings and for surface modification. Its ability to improve the processability of conducting polymers allows for their incorporation into coating formulations. These conductive coatings can be used for applications such as antistatic coatings, electromagnetic interference (EMI) shielding, and corrosion protection. nih.gov

In surface modification, this compound can be used to alter the surface properties of various substrates. For example, its adsorption onto a metal or metal oxide surface can change the surface from hydrophilic to hydrophobic, which can be beneficial in applications such as anti-fouling or water-repellent coatings. The mechanism of adsorption can involve electrostatic interactions between the sulfonate group and a positively charged surface, or specific chemical interactions. researchgate.net

Furthermore, the integration of this compound-doped polymers into coatings can provide active corrosion protection. The conductive nature of the polymer can passivate the metal surface, while the barrier properties of the coating can prevent the ingress of corrosive species.

Corrosion Inhibition Studies

This compound and related compounds have been investigated for their potential as corrosion inhibitors for various metals and alloys. The inhibitive action is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Evaluation of Inhibitory Effects on Metal Substrates

Studies on similar compounds, such as dodecylamine (B51217) and sodium dodecylbenzenesulfonate, have demonstrated significant corrosion inhibition for metals like carbon steel and aluminum alloys in acidic and neutral environments. researchgate.netresearchgate.net The inhibition efficiency is typically found to increase with the concentration of the inhibitor. The structure of this compound, with its long alkyl chain and aromatic ring, provides a large surface area for effective coverage of the metal surface. The ethylamine part of the molecule can also contribute to the inhibitive effect, as amine groups are known to be effective corrosion inhibitors. Research on phenylamine has shown it to be an effective corrosion inhibitor for stainless steel. researchgate.net

The following table summarizes typical data found in corrosion inhibition studies of similar compounds, which can be considered indicative of the potential performance of this compound.

| Inhibitor System | Metal Substrate | Corrosive Medium | Inhibition Efficiency (%) |

| Dodecylamine | Carbon Steel | 0.3 M HCl | >90% at 125 ppm |

| Sodium Dodecylbenzenesulfonate | AZ31 Magnesium Alloy | 3.5% NaCl | >90% at 0.008 M |

| Phenylamine | 304 Stainless Steel | 3 M H₂SO₄ | up to 97.5% |

Mechanistic Investigations of Protective Layer Formation

The formation of a protective layer by this compound on a metal surface is a key aspect of its corrosion inhibition mechanism. This layer acts as a physical barrier, preventing the diffusion of corrosive species such as oxygen and chloride ions to the metal surface. The adsorption process can be either physisorption, involving electrostatic interactions between the charged parts of the molecule and the metal surface, or chemisorption, involving the formation of coordinate bonds between the heteroatoms (oxygen and sulfur) in the sulfonate group, the nitrogen atom in the amine group, and the vacant d-orbitals of the metal atoms. researchgate.net

The hydrophobic dodecyl chains of the adsorbed molecules orient themselves away from the metal surface, creating a non-wettable layer that repels water and further enhances the protective effect. The combination of a strong anchoring group (the sulfonate and amine) and a long hydrophobic tail is a common feature of effective film-forming corrosion inhibitors.

Adsorption Models in Corrosion Inhibition Systems

The adsorption of corrosion inhibitors on a metal surface is often described by various adsorption isotherms. These models relate the amount of adsorbed inhibitor to its concentration in the solution at a constant temperature. The Langmuir adsorption isotherm is frequently used to model the adsorption of dodecylbenzenesulfonate and amine-based inhibitors. researchgate.netresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule.

The applicability of the Langmuir model suggests that the inhibitor molecules form a uniform protective layer on the metal surface. The standard free energy of adsorption (ΔG°ads) can be calculated from the adsorption isotherm, providing insights into the spontaneity and the nature of the adsorption process (physisorption or chemisorption). researchgate.net

Adsorption and Separation Process Development

The development of adsorption and separation processes is crucial for the application of surfactants in various industrial and environmental contexts. However, for this compound, specific data from experimental studies are absent from the current body of scientific literature.

Fundamental Studies on Adsorbent-Adsorbate Interactions for Surfactant Removal

There are no available fundamental studies investigating the adsorbent-adsorbate interactions of this compound for its removal from aqueous solutions. Research in this area would typically involve:

Characterization of Adsorbent Materials: Studies would need to identify and characterize various potential adsorbents (e.g., activated carbon, zeolites, clays (B1170129), bio-adsorbents) to assess their suitability for adsorbing this compound.

Mechanism of Interaction: Investigations are required to determine the primary mechanisms of interaction, such as electrostatic interactions, van der Waals forces, hydrogen bonding, or hydrophobic interactions, between this compound and different adsorbent surfaces.

Without such fundamental studies, a deep understanding of how to effectively capture this specific surfactant from a medium remains undeveloped.

Kinetics and Thermodynamics of Adsorption onto Novel Sorbents

The efficiency and feasibility of an adsorption process are defined by its kinetics and thermodynamics. For this compound, there is a clear lack of research in this domain.

Kinetics: No studies were found that model the rate of adsorption of this compound onto any sorbent material. Such research would involve applying kinetic models like pseudo-first-order, pseudo-second-order, and intraparticle diffusion models to experimental data to understand the rate-limiting steps of the adsorption process.

Thermodynamics: Similarly, there is no available data on the thermodynamic parameters of this compound adsorption. Thermodynamic studies are essential to determine whether the adsorption process is spontaneous (Gibbs free energy, ΔG°), endothermic or exothermic (enthalpy, ΔH°), and whether it leads to an increase or decrease in randomness at the solid-liquid interface (entropy, ΔS°).

The table below illustrates the type of data that would be generated from such studies, which is currently unavailable for this compound.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for this compound Adsorption (Data Not Available)

| Parameter | Symbol | Significance | Value |

|---|---|---|---|

| Pseudo-Second-Order Rate Constant | k₂ (g/mg·min) | Indicates the rate of adsorption | Data Not Available |

| Equilibrium Adsorption Capacity | qₑ (mg/g) | Maximum amount of adsorbate per unit mass of adsorbent | Data Not Available |

| Gibbs Free Energy Change | ΔG° (kJ/mol) | Indicates spontaneity of the process | Data Not Available |

| Enthalpy Change | ΔH° (kJ/mol) | Indicates if the process is exothermic or endothermic | Data Not Available |

| Entropy Change | ΔS° (J/mol·K) | Indicates the change in randomness at the interface | Data Not Available |

Optimization of Adsorption Efficiency for Environmental Remediation

The practical application of an adsorbent for environmental remediation requires the optimization of various operational parameters. For this compound, there are no published studies on the optimization of its removal from wastewater. This research would involve:

Investigating the effect of adsorbent dosage: Determining the minimum amount of adsorbent required for maximum removal efficiency.

Studying the influence of contact time: Establishing the equilibrium time for the adsorption process.

Analyzing the impact of initial surfactant concentration: Understanding how the initial pollutant load affects removal.

Evaluating the role of pH and temperature: Finding the optimal conditions for the adsorption process.

The following table presents an example of the kind of data that would be collected in such optimization studies, which is currently not available for this compound.

Table 2: Hypothetical Optimization Parameters for Adsorption of this compound (Data Not Available)

| Parameter | Range Studied | Optimal Value | Resulting Removal Efficiency (%) |

|---|---|---|---|

| Adsorbent Dosage (g/L) | N/A | Data Not Available | Data Not Available |

| Contact Time (min) | N/A | Data Not Available | Data Not Available |

| Initial Concentration (mg/L) | N/A | Data Not Available | Data Not Available |

| pH | N/A | Data Not Available | Data Not Available |

| Temperature (°C) | N/A | Data Not Available | Data Not Available |

Environmental Research and Degradation Pathways of Alkylbenzenesulfonates

Biodegradation Studies

Biodegradation is a key process in the removal of alkylbenzenesulfonates from the environment. It involves the breakdown of these complex organic molecules by microorganisms into simpler, less harmful substances.

The biodegradation of linear alkylbenzene sulfonates (LAS) has been observed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation: Under aerobic conditions, the biodegradation of LAS is a well-documented process. Studies in seawater have shown that the degradation of C12-LAS (a dodecylbenzene (B1670861) sulfonate) can exceed 99%. researchgate.netnih.gov The process is initiated by the terminal oxidation of the alkyl chain, followed by a stepwise shortening of the chain via beta-oxidation. This sequence of reactions leads to the formation of intermediate products known as sulfophenylcarboxylic acids (SPCs). nih.gov These intermediates are then further degraded, ultimately leading to the opening of the benzene (B151609) ring and complete mineralization into carbon dioxide, water, and sulfate. nih.gov The entire process requires a consortium of bacteria, as different enzymatic capabilities are needed to break down the structurally diverse intermediates. hibiscuspublisher.com

Anaerobic Degradation: For a long time, LAS was considered resistant to biodegradation under anaerobic conditions. nih.gov However, more recent research has demonstrated that LAS can be biodegraded in anaerobic environments, such as in specialized bioreactors. nih.govnih.gov In one study using an upflow anaerobic sludge blanket (UASB) reactor, a 37% biodegradation of C12-LAS was achieved under thermophilic conditions. nih.gov Another study utilizing anaerobic fluidized bed reactors reported LAS removal efficiencies as high as 99% (±2%). nih.gov The anaerobic pathway is distinct from the aerobic one and can involve the production of different intermediates, such as benzaldehyde. nih.gov Successful anaerobic degradation relies heavily on the presence of robust microbial consortia and suitable reactor conditions that enhance the bioavailability of the surfactant. nih.govnih.gov

The molecular structure of an alkylbenzenesulfonate plays a critical role in its susceptibility to microbial degradation. The key structural feature influencing biodegradability is the configuration of the alkyl chain.

Linear Alkylbenzene Sulfonates (LAS): These compounds feature a straight, unbranched alkyl chain. This linear structure is readily attacked by microbial enzymes, particularly at the end of the chain. This accessibility allows for a process known as omega-oxidation, which initiates the breakdown of the molecule. Because of their high biodegradability, LAS replaced their branched-chain counterparts in detergent formulations starting in the 1960s due to environmental concerns. hibiscuspublisher.com

Branched Alkylbenzene Sulfonates (BAS): These earlier surfactants have a highly branched alkyl chain, specifically a propylene (B89431) tetramer structure. hibiscuspublisher.com The extensive branching sterically hinders the microbial enzymes, making it very difficult for them to access and break down the alkyl chain. This resistance to degradation led to significant environmental problems, such as the formation of persistent foam in rivers and lakes where wastewater was discharged. hibiscuspublisher.com While largely phased out of household products, BAS may still be used in some specific industrial or agricultural applications. hibiscuspublisher.com

The transition from BAS to LAS represents a significant early success in designing chemicals for improved environmental compatibility.

The complete biodegradation of alkylbenzenesulfonates is not typically accomplished by a single microbial species but rather by a community of different microorganisms working together, known as a microbial consortium. hibiscuspublisher.commdpi.com

These consortia possess a diverse pool of enzymes capable of sequentially breaking down the parent surfactant molecule and the various intermediates formed during the degradation process. hibiscuspublisher.com Studies have identified a broad diversity of bacteria in environments where LAS degradation occurs, with microorganisms from phyla such as Bacteroidetes, Firmicutes, Actinobacteria, and Proteobacteria playing a role. nih.gov

Bioremediation leverages these natural microbial processes to clean up contaminated environments. hibiscuspublisher.com This can involve:

Natural Attenuation: Relying on the native microbial populations in soil or water to degrade the contaminant over time.

Biostimulation: Adding nutrients or other substances to a contaminated site to stimulate the growth and activity of indigenous microorganisms capable of degrading the target pollutant.

Bioaugmentation: Introducing specific, highly efficient microbial strains or consortia to a contaminated site to enhance the degradation rate. nih.gov

Engineering microbial consortia, either by enriching them from a specific environment (top-down approach) or by combining specific known strains (bottom-up approach), is an active area of research to create more robust and efficient systems for bioremediation. mdpi.comnih.govfrontiersin.org Such consortia have shown promise in degrading a variety of complex pollutants. frontiersin.org

| Condition | Compound | Key Finding | Removal/Degradation Efficiency | Reference |

|---|---|---|---|---|

| Aerobic (Seawater) | C12-LAS | Degradation exceeds 99%, forming SPC intermediates which also fully degrade. | >99% | nih.gov |

| Anaerobic (Fluidized Bed Reactor) | LAS | Demonstrated high removal efficiency is possible under anaerobic conditions with appropriate microbial consortia. | 99% (±2%) | nih.gov |

| Anaerobic (UASB Reactor) | C12-LAS | Achieved 37% biodegradation with LAS as the sole carbon source under thermophilic conditions. | 37% | nih.gov |

Advanced Oxidation Processes (AOPs) for Degradation

For wastewater streams with high concentrations of surfactants or containing recalcitrant forms, physical and chemical methods known as Advanced Oxidation Processes (AOPs) offer an alternative to biological treatment. These methods are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), which can rapidly oxidize a broad range of organic pollutants. mdpi.com

Photocatalytic degradation is an AOP that utilizes light energy (such as UV or solar) to activate a semiconductor catalyst, leading to the formation of reactive oxygen species (ROS) that degrade pollutants.

The most common mechanism involves a catalyst like titanium dioxide (TiO2). When illuminated with light of sufficient energy, the catalyst becomes excited, generating an electron-hole pair. These charge carriers react with water and oxygen to produce powerful oxidizing agents, including hydroxyl radicals (•OH). mdpi.com These radicals then attack the dodecylbenzenesulfonate molecule.

Research on the Fe(III)-photoinduced degradation of dodecylbenzenesulfonate (DBS) showed that irradiation of a solution containing the surfactant and Fe(III) ions generated •OH radicals. nih.gov These radicals were responsible for the disappearance of DBS, with the degradation rate being higher at shorter wavelengths. nih.gov The initial attack by the hydroxyl radicals preferentially occurs on the alkyl chain at the carbon atom adjacent to the benzene ring. nih.gov Other studies have also shown that processes utilizing UV light in combination with H2O2 or catalysts can effectively break the alkyl chain of DBS. nih.gov

Electrochemical oxidation is another AOP that uses electrical energy to drive the degradation of pollutants. In this process, a wastewater stream is passed through an electrolytic cell containing an anode and a cathode. At the anode surface, highly potent oxidizing agents are generated, either through the direct oxidation of the pollutant or, more commonly, through the electrolysis of water to produce hydroxyl radicals. koreascience.kr

Studies using durable anodes like boron-doped diamond (BDD) or platinum have demonstrated the effective degradation of sodium dodecylbenzenesulfonate (SDBS). koreascience.krresearchgate.net The process can mineralize the surfactant, significantly reducing the Total Organic Carbon (TOC) of the solution. researchgate.net One study found that introducing Yttrium(III) oxide (Y2O3) particles into a system with a Pt anode dramatically improved the decomposition rate of SDBS from 21% to 99%. koreascience.kr A proposed mechanism for the degradation of SDBS involves an initial desulfonation step, followed by the opening of the aromatic ring. nih.gov The efficiency of electrochemical oxidation can be influenced by factors such as the electrode material, pH, and the initial concentration of the surfactant. researchgate.net

| AOP Method | Key Mechanism/Reagent | Efficiency/Key Result | Reference |

|---|---|---|---|

| Photocatalysis | Fe(III)-photoinduced generation of •OH radicals | Degradation driven by •OH attack on the alkyl chain. Rate increases with shorter wavelengths. | nih.gov |

| Electrochemical Oxidation | Pt anode with Y₂O₃ particles | Decomposition rate of SDBS improved from 21% to 99%. | koreascience.kr |

| Electrochemical Oxidation | Boron-Doped Diamond (BDD) Anode | Effective mineralization (TOC removal) of SDBS. | researchgate.net |

| Solar Thermo-electrochemical Process (STEP) | Combined solar thermal and electrochemical effects | Degradation occurs via desulfonation followed by aromatic-ring opening. | nih.gov |

Identification and Analysis of Degradation Intermediates

The biodegradation of ethylamine (B1201723) dodecylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) class of surfactants, proceeds through a series of intermediate compounds before complete mineralization. The primary pathway for the breakdown of the alkyl chain is initiated by the omega-oxidation of the terminal methyl group, followed by sequential beta-oxidation. This process results in the shortening of the alkyl chain by two carbon units at each step, leading to the formation of a family of sulfophenyl carboxylates (SPCs). researchgate.net

The identification and analysis of these degradation intermediates are crucial for understanding the complete environmental degradation pathway of the parent compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique employed for the sensitive determination of these intermediates in environmental matrices such as sewage effluent and river water. researchgate.net Solid-phase extraction (SPE) is often used as a pre-concentration and sample clean-up step to isolate LAS and their degradation products from complex environmental samples. researchgate.net

Studies on similar dodecylbenzene sulfonates have identified several key degradation intermediates. Through mass spectrometry, researchers have detected the formation of macromolecular degraded products which are subsequently broken down into smaller molecules. nih.gov For instance, the degradation of sodium dodecylbenzene sulfonate has been shown to produce intermediates such as sodium benzoate, benzoic acid, and 4-hydroxybenzenesulfonic acid. nih.gov The initial oxidation of the alkyl chain leads to the formation of carboxylated intermediates, which are then further degraded. The ultimate degradation can lead to the opening of the benzene ring, resulting in the formation of smaller aliphatic acids like acetic acid and succinic acid. nih.gov

The analytical methods used allow for the separation and quantification of various isomers and homologues of both the parent compound and its degradation intermediates. researchgate.net This level of detailed analysis is essential for accurately assessing the rate and extent of biodegradation in different environmental compartments.

Below is a table summarizing the typical degradation intermediates identified during the breakdown of dodecylbenzene sulfonates and the analytical techniques used for their detection.

| Degradation Intermediate | Common Analytical Techniques |

| Sulfophenyl carboxylates (SPCs) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.net |

| Benzoic Acid | Mass Spectrometry nih.gov |

| 4-Hydroxybenzenesulfonic Acid | Mass Spectrometry nih.gov |

| Acetic Acid | Mass Spectrometry nih.gov |

| Succinic Acid | Mass Spectrometry nih.gov |

Environmental Fate and Transport Modeling

The environmental fate and transport of ethylamine dodecylbenzenesulfonate are governed by a combination of physical, chemical, and biological processes that determine its distribution and persistence in the environment. cdc.gov Mathematical models are essential tools for predicting the concentrations and movement of such chemicals in various environmental compartments, including rivers, lakes, and soil. researchgate.netresearchgate.net

Key processes influencing the environmental fate of alkylbenzene sulfonates include biodegradation, adsorption to sediment and suspended particulate matter, and precipitation. nih.gov Biodegradation is a significant removal mechanism, with half-lives in soil reported to be in the range of 7 to 22 days for linear alkylbenzene sulfonates. researchgate.net

Environmental fate and transport models, such as AIST-SHANEL, can be used to estimate chemical concentrations in river basins. researchgate.net These models incorporate data on river flow, basin characteristics, and the physicochemical properties of the chemical to predict its environmental distribution. researchgate.net For transport in sediment, the convection-dispersion equation is a fundamental model used to describe the movement of solutes. nih.gov

The transport of this compound can be significantly influenced by its interaction with other environmental components. For example, studies have shown that the presence of multi-walled carbon nanotubes can increase the adsorption of sodium dodecyl benzene sulfonate to riverine sediment, thereby retarding its transport. nih.gov This highlights the importance of considering the complete environmental matrix when modeling the fate and transport of these compounds.

The following table outlines key parameters used in environmental fate and transport models for alkylbenzene sulfonates.

| Model Parameter | Description | Relevance to this compound |

| Biodegradation Rate | The rate at which the compound is broken down by microorganisms. | A primary mechanism for removal from aquatic and terrestrial environments. researchgate.netnih.gov |

| Adsorption Coefficient (Kd) | A measure of the compound's tendency to bind to soil or sediment particles. | Influences the partitioning between water and solid phases, affecting transport. nih.gov |

| Retardation Factor (R) | A measure of how much the transport of a solute is slowed down by adsorption. | Quantifies the effect of sediment interaction on the compound's mobility. nih.gov |

| Half-life (t1/2) | The time required for the concentration of the compound to decrease by half. | Indicates the persistence of the compound in a specific environmental compartment. researchgate.net |

The application of these models, supported by robust analytical data on degradation, provides a comprehensive understanding of the environmental behavior of this compound, aiding in the assessment of its potential environmental impact.

Analytical and Characterization Techniques for Dodecylbenzenesulfonate Species

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental in providing information about the molecular structure and concentration of dodecylbenzenesulfonate species by measuring the interaction of the molecules with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in dodecylbenzenesulfonate molecules. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained. For dodecylbenzenesulfonate, key absorptions correspond to the vibrations of the sulfonate group, the aromatic ring, and the alkyl chain.

Key Research Findings:

Studies on sodium dodecylbenzenesulfonate (SDBS), a closely related compound, show characteristic peaks in the regions of 2800-2900 cm⁻¹ (C-H stretching from the alkyl chain) and 800-900 cm⁻¹ (aromatic C-H bending). researchgate.net

The ionic sulfonate group (SO₃⁻) typically shows strong, characteristic absorption bands. researchgate.net For instance, in dodecylbenzenesulfonic acid-doped materials, S=O stretching vibrations are observed between 1030–1060 cm⁻¹. acs.org

Other significant peaks include those for C-H vibrations and C-O-C bonds if such functionalities are present in the sample matrix. researchgate.net

Below is a table summarizing the characteristic FTIR absorption bands for dodecylbenzenesulfonate species.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3000–3200 | C-H Stretching | Aromatic Ring | acs.org |

| 2800–2950 | C-H Stretching | Alkyl Chain (CH₂, CH₃) | researchgate.net |

| 1570–1660 | C=C Stretching | Aromatic Ring | acs.org |

| 1163 | Asymmetric SO₃⁻ Stretching | Sulfonate (SO₃⁻) | researchgate.net |

| 1030–1060 | Symmetric S=O Stretching | Sulfonate (SO₃⁻) | acs.org |

| 800-900 | C-H Bending (Out-of-plane) | Aromatic Ring | researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of dodecylbenzenesulfonate in aqueous solutions. The technique relies on the absorption of UV or visible light by the benzene (B151609) ring chromophore within the molecule. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Key Research Findings:

UV-Vis spectra of sodium dodecylbenzenesulfonate (SDBS) exhibit two primary absorption bands around 194 nm and 225 nm, with a weaker band at approximately 260 nm. researchgate.net

The method is recognized as simple, rapid, precise, and inexpensive for determining the concentration of dodecylbenzenesulfonate. researchgate.netnih.gov

A linear relationship has been established between the absorbance measured at 222.5 nm and the concentration of dodecylbenzenesulfonate (DBS), forming a reliable basis for quantification. researchgate.netresearchgate.net This allows for precise estimation even in the presence of dissolved organic matter by using measurements at multiple wavelengths. researchgate.netresearchgate.net

The primary absorption bands for dodecylbenzenesulfonate are detailed in the table below.

| Band Name | Approximate Wavelength (λmax) | Electronic Transition | Reference |

| K₁ | ~194 nm | π → π | researchgate.net |

| K₂ | ~225 nm | π → π | researchgate.net |

| B | ~260 nm | π → π* (Benzene Ring) | researchgate.net |

Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations through inelastic scattering of monochromatic light. While standard Raman has its applications, Surface-Enhanced Raman Spectroscopy (SERS) offers significantly higher sensitivity, making it a powerful tool for trace detection. youtube.com

Key Research Findings:

SERS achieves signal enhancement factors of up to 10¹¹ by adsorbing the analyte onto metallic nanostructures (typically gold or silver), which support localized surface plasmon resonance. youtube.comyoutube.com This allows for the detection of very low concentrations, potentially down to the single-molecule level.